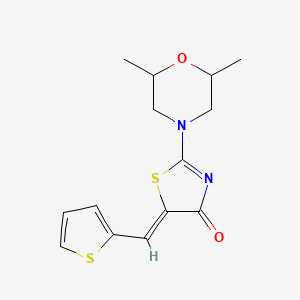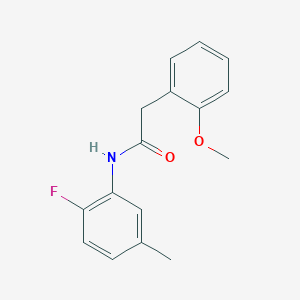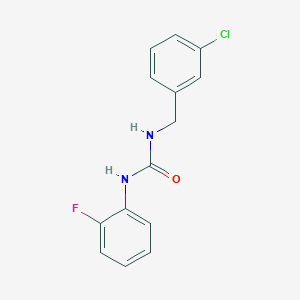
2-(2,6-dimethyl-4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one, also known as MTT, is a synthetic compound that has gained significant attention in the field of scientific research due to its various applications. MTT is a heterocyclic compound that contains a thiazole ring, a morpholine ring, and a thienylmethylene group. This compound has been extensively studied for its potential use in the field of medicine, particularly in the treatment of cancer.
作用机制
The mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one involves its interaction with various cellular targets, including DNA, RNA, and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,6-dimethyl-4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one in lab experiments is its high potency and specificity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 2-(2,6-dimethyl-4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one. One potential direction is the modification of the chemical structure of this compound to improve its solubility and bioavailability. Another direction is the development of this compound-based drug delivery systems that can target cancer cells more specifically. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anticancer drugs to enhance its efficacy.
合成方法
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 2,6-dimethylmorpholine and 2-thienylcarboxaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
2-(2,6-dimethyl-4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential use in the field of medicine. It has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and disrupting the cell cycle. It has also been shown to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-9-7-16(8-10(2)18-9)14-15-13(17)12(20-14)6-11-4-3-5-19-11/h3-6,9-10H,7-8H2,1-2H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHXQAXGFFWTEU-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine](/img/structure/B5424512.png)


![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5424530.png)
![1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5424532.png)
![2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5424539.png)
![2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5424543.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B5424561.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5424563.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5424568.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5424575.png)
![(4aS*,8aR*)-6-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5424601.png)
![3-methyl-7-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5424602.png)